molecular formula C12H8BrClO3 B14640282 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione CAS No. 52431-64-8

2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione

Cat. No.: B14640282
CAS No.: 52431-64-8
M. Wt: 315.54 g/mol
InChI Key: WZKULCHMDWQYHR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structure, which includes bromine, chlorine, methoxy, and methyl substituents on a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research applications.

Preparation Methods

The synthesis of 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the bromination and chlorination of a naphthoquinone precursor. The reaction conditions typically include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by generating reactive oxygen species (ROS) or by interacting with specific enzymes or receptors. These interactions can lead to various biological responses, such as cell death or inhibition of microbial growth.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione include other naphthoquinones with different substituents. For example:

    2-Bromo-5-chloro-1,4-naphthoquinone: Lacks the methoxy and methyl groups.

    5-Chloro-8-methoxy-1,4-naphthoquinone: Lacks the bromine and methyl groups.

    6-Methyl-1,4-naphthoquinone: Lacks the bromine, chlorine, and methoxy groups. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

52431-64-8

Molecular Formula

C12H8BrClO3

Molecular Weight

315.54 g/mol

IUPAC Name

2-bromo-5-chloro-8-methoxy-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C12H8BrClO3/c1-5-3-8(17-2)10-9(11(5)14)7(15)4-6(13)12(10)16/h3-4H,1-2H3

InChI Key

WZKULCHMDWQYHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C(=O)C=C(C2=O)Br)OC

Origin of Product

United States

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